3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
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Overview
Description
3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate naphthalene derivative with an ethyl-substituted quinazoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazoline derivatives.
Scientific Research Applications
3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- ®-(+)-1-(1-Naphthyl)ethylamine
Uniqueness
3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a naphthalene moiety with a quinazoline core makes it a versatile compound for various applications in research and industry.
Biological Activity
3-Ethyl-1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a quinazoline core substituted with an ethyl group and a naphthylmethyl moiety, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antitumor Activity : Preliminary studies have indicated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it was shown to induce apoptosis in human leukemia cells through the activation of caspase pathways .
- Antimicrobial Properties : The compound demonstrated antimicrobial activity against a range of bacteria and fungi. In vitro tests revealed effective inhibition of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL .
The mechanisms underlying the biological activities of this compound are still under investigation. However, the following pathways have been suggested:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell metabolism or proliferation, such as topoisomerases and kinases .
- Induction of Oxidative Stress : It is hypothesized that the compound promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .
Case Studies
Several studies have explored the biological effects of this compound. Below are notable examples:
Research Findings
Recent research has focused on optimizing the structure of similar compounds to enhance their biological activities. The following modifications have been suggested:
- Substituent Variation : Altering the naphthyl group or ethyl substituent may improve potency against specific targets.
- Hybrid Compounds : Combining this structure with known bioactive scaffolds could yield compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
3-ethyl-1-(naphthalen-1-ylmethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-2-22-20(24)18-12-5-6-13-19(18)23(21(22)25)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWIZMHJWVWVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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